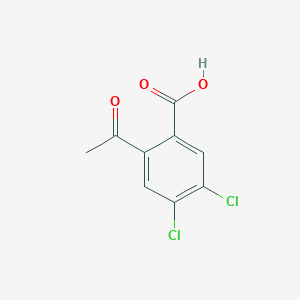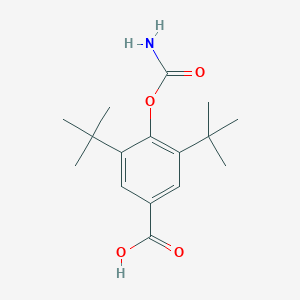
3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid is an organic compound with the molecular formula C15H22O3. It is a derivative of benzoic acid, characterized by the presence of two tert-butyl groups and a carbamoyloxy group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid typically involves the reaction of 3,5-Di-tert-butyl-4-hydroxybenzoic acid with carbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyloxy group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in materials to enhance stability and performance.
作用機序
The mechanism of action of 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butylsalicylic acid
Uniqueness
Compared to similar compounds, 3,5-Di-tert-butyl-4-(carbamoyloxy)benzoic acid is unique due to the presence of the carbamoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
161776-80-3 |
|---|---|
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC名 |
3,5-ditert-butyl-4-carbamoyloxybenzoic acid |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)10-7-9(13(18)19)8-11(16(4,5)6)12(10)21-14(17)20/h7-8H,1-6H3,(H2,17,20)(H,18,19) |
InChIキー |
SGXDCCYBVJDPQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)N)C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
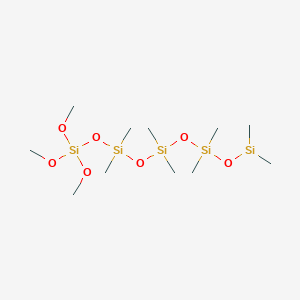
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

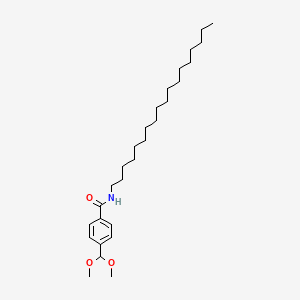
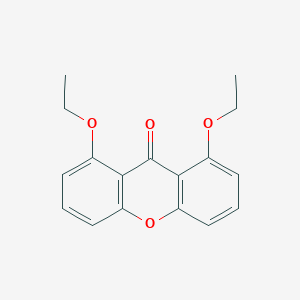
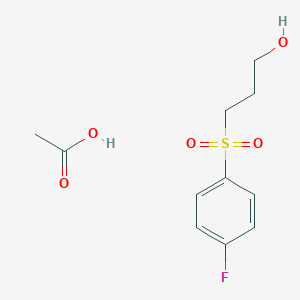
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
